1,1-Bis(4-cyanatophenyl)ethane

描述

Contextualization within High-Performance Thermosetting Resins

High-performance thermosetting resins are a class of polymers that, upon curing, form highly cross-linked, three-dimensional networks. This structure imparts superior thermal and mechanical properties compared to thermoplastics. Cyanate (B1221674) ester resins, derived from monomers like 1,1-Bis(4-cyanatophenyl)ethane, represent a prominent family within this category, positioned between high-temperature epoxy resins and bismaleimides (BMIs) in terms of performance and cost. core.ac.ukrsc.org

The cured networks of this compound exhibit a combination of desirable characteristics:

High Glass Transition Temperature (Tg): The polymers can maintain their structural integrity at elevated temperatures, with Tg values often exceeding 250°C.

Excellent Dielectric Properties: They feature a low dielectric constant and low dielectric loss, making them ideal for applications in high-frequency electronics, printed circuit boards, and radomes. guidechem.comresearchgate.netgoogle.comwikipedia.org

Low Moisture Uptake: Compared to other thermosets like epoxies, polycyanurates absorb very little moisture, which ensures dimensional and electrical stability in humid environments. wikipedia.org

Good Mechanical Properties: These materials possess high strength and modulus, contributing to their use in advanced structural composites. archivemarketresearch.comacs.org

These properties drive their adoption in industries where materials are pushed to their performance limits, such as in the manufacturing of lightweight and durable components for aerospace, automotive, and electronic applications. guidechem.comarchivemarketresearch.comuq.edu.au

Historical Development and Significance of Cyanate Ester Chemistry

The foundational chemistry of cyanate esters was discovered between 1960 and 1963, with commercialization beginning in the late 1970s. researchgate.net The synthesis of cyanate ester monomers is typically achieved through the reaction of phenolic compounds with a cyanogen (B1215507) halide, such as cyanogen bromide, in the presence of a base like triethylamine (B128534). researchgate.net

The significance of this class of compounds lies in their curing mechanism. The cyanate ester functional groups (-O-C≡N) undergo a unique, thermally-induced cyclotrimerization reaction. rsc.orgwikipedia.org This process forms highly stable, six-membered triazine rings, which act as the cross-linking points to build a robust three-dimensional polymer network. researchgate.netwikipedia.org This network structure is the source of the exceptional properties of the final thermoset material. rsc.org Over the decades, research has focused on synthesizing various cyanate ester monomers from different bisphenols (like bisphenol A, E, and F) to tailor the properties of the resulting polycyanurate network for specific applications. rsc.orgwikipedia.org

Role as a Monomer in Polycyanurate Network Formation

As a difunctional monomer, each molecule of this compound contains two cyanate (-OCN) groups. guidechem.com During the curing process, typically initiated by heat, these groups react with each other in a process called polycyclotrimerization. expresspolymlett.comnih.gov Three cyanate groups cyclize to form a stable triazine ring, linking three separate monomer molecules together. researchgate.netwikipedia.org

This reaction proceeds without the release of volatile byproducts, which is a significant advantage for producing void-free, high-integrity composite parts. The formation of the densely cross-linked network of aromatic triazine rings is directly responsible for the material's high thermal stability and high glass transition temperature (Tg). wikipedia.orgacs.org The process can be accelerated by using catalysts, often transition metal complexes, which allow for curing at lower temperatures. wikipedia.org The resulting amorphous network structure provides the unique combination of thermal, mechanical, and electrical performance that defines polycyanurate resins.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 47073-92-7 |

| Molecular Formula | C₁₆H₁₂N₂O₂ |

| Molecular Weight | 264.28 g/mol |

| Appearance | Crystalline liquid; White to off-white solid |

| Boiling Point | 383 °C |

| Flash Point | 149 °C |

| Density | 1.196 g/cm³ |

| Refractive Index | 1.578 |

Overview of Research Trajectories on this compound

Current and emerging research on this compound and its polymers is focused on further enhancing performance and expanding its application range. Key research trajectories include:

Hybrid Polymer Networks: A significant area of investigation involves blending this compound with other high-performance polymers, such as bismaleimides and epoxy resins. core.ac.ukresearchgate.net These hybrid systems aim to create materials with synergistic properties, for example, combining the excellent dielectric properties of cyanate esters with the processing characteristics or toughness of other resins. core.ac.ukresearchgate.net

Advanced Processing Techniques: The suitability of this compound-based resins for advanced manufacturing methods like additive manufacturing (3D printing) is being actively explored. google.comacs.org This involves formulating dual-cure resins that can be initially shaped by light (UV curing) and then thermally post-cured to achieve their final high-performance properties. google.com

Sustainable Development: There is growing interest in developing more environmentally friendly synthesis routes for cyanate esters and exploring the use of bio-based precursors. archivemarketresearch.comusm.edu Research into renewable bisphenols derived from natural products like creosol or resveratrol (B1683913) is an example of this trend. usm.eduacs.org

Molecular Modeling: Computational methods, particularly molecular dynamics (MD) simulations, are increasingly used to predict the structure-property relationships in polycyanurate networks. acs.orgplu.mx These simulations help in understanding the curing process, predicting mechanical properties like yield strength and modulus, and designing new monomers with optimized characteristics. acs.orgplu.mx

Table 2: Representative Mechanical and Thermal Properties of Cured Resins

| Property | Typical Value Range |

|---|---|

| Glass Transition Temperature (Tg) | 250 - 300 °C |

| Tensile Modulus | 3200 - 3500 MPa |

| Ultimate Tensile Strength | 70 - 130 MPa |

| Flexural Modulus | 3800 - 4200 MPa |

| Flexural Strength | 150 - 180 MPa |

Note: These values are for formulated resin systems containing this compound and can vary based on the specific formulation, cure cycle, and presence of other components or fillers. Sources: google.comacs.org

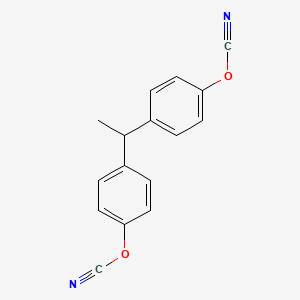

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[4-[1-(4-cyanatophenyl)ethyl]phenyl] cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-12(13-2-6-15(7-3-13)19-10-17)14-4-8-16(9-5-14)20-11-18/h2-9,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZDMAYTWUINIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117413-18-0 | |

| Record name | Cyanic acid, C,C′-(ethylidenedi-4,1-phenylene) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117413-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00904377 | |

| Record name | 4,4'-Ethylidenediphenyl dicyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47073-92-7 | |

| Record name | 1,1-Bis(4-cyanatophenyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47073-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanic acid, C,C'-(ethylidenedi-4,1-phenylene) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047073927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanic acid, C,C'-(ethylidenedi-4,1-phenylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Ethylidenediphenyl dicyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-ethylidenediphenyl dicyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyanic acid, C,C'-(ethylidenedi-4,1-phenylene) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Bis(4-cyanatophenyl)ethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7BQE38HPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 1,1 Bis 4 Cyanatophenyl Ethane

Established Synthetic Pathways for Cyanate (B1221674) Ester Monomers

The synthesis of cyanate ester monomers, including 1,1-Bis(4-cyanatophenyl)ethane, is predominantly achieved through the reaction of phenolic precursors with cyanogen (B1215507) halides. This method is well-established and widely utilized in industrial production.

Reaction of Phenols with Cyanogen Halides

The most common and convenient method for synthesizing cyanate esters is the cyanation of phenols via a nucleophilic substitution reaction with a cyanogen halide, typically cyanogen bromide (BrCN), in the presence of a suitable base. researchgate.netnih.gov This reaction is generally carried out in a polar aprotic solvent, such as acetone (B3395972) or tetrahydrofuran, at low temperatures to control the reaction's exothermicity and minimize side reactions. nih.gov

A typical procedure involves dissolving the phenolic compound (in this case, the precursor Bisphenol E) in the solvent, followed by cooling the mixture. A base, most commonly a tertiary amine like triethylamine (B128534) (TEA), is then added to act as a hydrogen halide scavenger. nih.gov Cyanogen bromide is subsequently introduced, often dropwise, while maintaining a low temperature (e.g., -30 °C). nih.gov The triethylamine reacts with the phenolic hydroxyl groups to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the cyanogen bromide and displacing the bromide ion. The triethylammonium (B8662869) bromide salt precipitates from the solution and can be removed by filtration. The cyanate ester monomer is then recovered from the filtrate.

Researchers have optimized this process to achieve high yields and purity. For instance, a modified method for synthesizing Bisphenol-A dicyanate ester (BADCy), a structurally related compound, demonstrated that using a co-catalyst can improve the stability of the 'active cyanogens' intermediate, allowing for higher reaction temperatures (0°C to 10°C) and shortening the reaction time, ultimately resulting in high purity (>99%) and high yield (>95%) products. researchgate.net

Exploration of Alternative Synthetic Routes

While the cyanogen halide route is dominant, researchers have explored alternative pathways to synthesize cyanate esters, often aiming to avoid the use of toxic cyanogen halides or to create novel structures. These alternative approaches include the thermolysis of thiathriazoles and the decomposition of thiocarbamates on heavy metal oxides; however, these methods generally result in significantly lower yields of the desired cyanate ester products. nih.gov

Another approach involves a modified Ullmann condensation reaction, which has been successfully used to prepare oligomeric cyanate ester resins. wiley.com This method involves forming aryl ether linkages first, followed by end-capping the resulting hydroxyl-terminated oligomers with cyanate groups via the standard reaction with cyanogen bromide. wiley.com Additionally, new synthetic routes have been developed for functionalized cyanate monomers, such as those containing alkenyl groups, which offer simplified purification requirements and potential cost reductions. kpi.ua

Synthesis of this compound Precursors

The primary precursor for this compound is 1,1-Bis(4-hydroxyphenyl)ethane, commonly known as Bisphenol E.

Derivatization of Bisphenol E

Bisphenol E is a synthetic chemical compound with the molecular formula C₁₄H₁₄O₂. ontosight.ai It serves as the direct dihydric phenol (B47542) precursor that is converted into the dicyanate ester monomer. The derivatization process is the cyanation reaction described in section 2.1.1, where the two phenolic hydroxyl groups of Bisphenol E are converted to cyanate (-OCN) groups.

Acid-Catalyzed Coupling Reactions for Precursor Synthesis

Bisphenol E is synthesized via an acid-catalyzed condensation reaction, which is a type of electrophilic addition. ontosight.aigoogle.com The common industrial synthesis involves reacting two equivalents of phenol with one equivalent of acetaldehyde (B116499) in the presence of an acid catalyst. xdhg.com.cn

An optimized laboratory-scale synthesis has been reported with the following conditions, achieving a high conversion rate of acetaldehyde and excellent yield and purity of Bisphenol E. xdhg.com.cn

| Parameter | Optimized Condition |

| Catalyst | 80% (mass fraction) aqueous sulfuric acid |

| Molar Ratio (Phenol:Acetaldehyde:Sulfuric Acid) | 5:1:2 |

| Reaction Temperature | 20°C |

| Reaction Time | 2 hours |

| Acetaldehyde Conversion Rate | 94.7% |

| Bisphenol E Yield | 84.6% |

| Bisphenol E Purity | 99.5% |

| Data derived from a study on the optimization of Bisphenol E synthesis. xdhg.com.cn |

The use of an acid catalyst facilitates the electrophilic attack of the protonated acetaldehyde on the electron-rich phenol rings. The catalyst and any unreacted phenol can often be recycled, making the process more efficient. xdhg.com.cn

Purification Techniques for this compound Monomer Purity and Yield Optimization

The purity of the this compound monomer is critical, as impurities such as residual phenols or triethylamine salts can negatively affect the curing process and the final properties of the resulting polycyanurate network. nih.gov Several techniques are employed to purify the monomer and maximize the yield.

Following the synthesis reaction, the first step is typically the removal of the precipitated triethylammonium halide salt by filtration. The filtrate, which contains the cyanate ester monomer, is then subjected to a series of purification steps. A common laboratory method involves dissolving the crude product in a solvent like trichloromethane and washing it multiple times with deionized water to remove any remaining water-soluble impurities. nih.gov

Further purification can be achieved through recrystallization. For bisphenol-based compounds, recrystallization from a solvent such as ethanol (B145695) can yield a product with high purity. prepchem.com The choice of solvent is crucial and depends on the solubility characteristics of the specific cyanate ester.

To verify the purity of the final product, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are routinely used. nih.govresearchgate.net HPLC can effectively separate the target monomer from residual starting materials and side products, providing a quantitative measure of purity. Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy are also essential to confirm the chemical structure, specifically by identifying the disappearance of the phenolic -OH absorption band and the appearance of the characteristic -OCN stretching vibrations around 2200-2400 cm⁻¹. nih.gov Control over reaction parameters, particularly temperature, is also a key factor in achieving high conversion of phenolic groups (greater than 95%) and thus a purer product with minimal unreacted starting material. google.com

Polymerization and Curing Mechanisms of 1,1 Bis 4 Cyanatophenyl Ethane

Fundamental Cyclotrimerization Reaction of Cyanate (B1221674) Ester Groups

The primary polymerization reaction for 1,1-Bis(4-cyanatophenyl)ethane is cyclotrimerization, a process where three cyanate ester (-OCN) functional groups react to form a highly stable, six-membered triazine ring. mdpi.com This reaction is the foundation of the formation of the cross-linked polycyanurate network, which imparts the material with its characteristic high glass transition temperature and thermal stability. researchgate.netmdpi.com

Kinetics of Thermal Polycyclotrimerization

The thermal polycyclotrimerization of this compound can be studied using techniques like Differential Scanning Calorimetry (DSC). acs.orgnih.gov In the absence of a catalyst, the curing reaction requires high temperatures, with the peak of the exothermic reaction occurring at approximately 466 K. The kinetics of this process are often complicated by changes in viscosity as the polymerization progresses, which can become diffusion-controlled even at low conversion rates. nih.gov The uncatalyzed curing process can be time-consuming and energy-intensive. researchgate.net The enthalpy of cyclotrimerization for similar cyanate esters is reported to be around 90 ± 5 kJ per mole of cyanate groups. nih.gov

Catalysis in this compound Curing

To overcome the high energy requirements and long curing times of thermal polymerization, various catalysts are employed to accelerate the cyclotrimerization reaction. researchgate.netmdpi.com These catalysts can significantly lower the curing temperature and shorten the reaction time. researchgate.netmdpi.com

Investigation of Metal Catalyst Systems (e.g., Copper(II) Acetylacetonate)

Transition metal complexes are effective catalysts for the curing of cyanate esters. mdpi.compolymerinnovationblog.comresearchgate.net Among these, copper(II) acetylacetonate (B107027) (Cu(acac)₂) is a widely studied and highly effective catalyst. polymerinnovationblog.comrsc.orgresearchgate.net The presence of a catalyst like Cu(acac)₂ can reduce the peak curing temperature of this compound to around 405 K. Research has shown that even small amounts of copper acetylacetonate can significantly decrease the curing temperature of various cyanate esters. researchgate.net The catalytic activity of metal acetylacetonates (B15086760) can be more effective in reducing curing temperatures compared to other metal complexes.

Role of Active Hydrogen Compounds (e.g., Phenols, Amines) as Co-catalysts

Active hydrogen-containing compounds, such as phenols (like nonylphenol) and amines, often act as co-catalysts in conjunction with metal catalysts. mdpi.compolymerinnovationblog.comresearchgate.net These compounds can facilitate the cyclotrimerization reaction, likely by participating in the initial steps of the mechanism, such as the formation of the imidocarbonate intermediate. nii.ac.jpresearchgate.net The presence of these nucleophilic co-catalysts can be in the form of additives or as intrinsic parts of the monomer or prepolymer structure, such as phenolic or amine groups. google.comgoogle.com The combination of a metal catalyst and an active hydrogen compound can significantly accelerate the cure speed and increase the extent of the reaction. researchgate.net

Impact of Ionic Liquids on Curing Kinetics

Ionic liquids (ILs) have emerged as effective catalysts for the polycyclotrimerization of cyanate esters. researchgate.netexpresspolymlett.comexpresspolymlett.com They are non-volatile and can accelerate the curing process even at low concentrations. researchgate.netgoogle.com For instance, the addition of as little as 0.5 wt% of 1-octyl-3-methylimidazolium tetrafluoroborate (B81430) ([OMIm][BF₄]) has been shown to dramatically accelerate the thermal curing of a dicyanate ester at 150°C. researchgate.net The catalytic effect and the reaction mechanism can vary depending on the chemical structure of the ionic liquid, with both aprotic and protic ILs demonstrating catalytic activity. expresspolymlett.comexpresspolymlett.com Some ionic liquids are believed to form a complex with the cyanate group, which acts as a key intermediate in the polymerization process. researchgate.net The use of dicyanamide-containing ionic liquids has also been shown to decrease the cure temperature of cyanate esters. google.com

Interactive Data Table: Effect of Catalysts on Curing Temperature of Cyanate Esters

| Cyanate Ester System | Catalyst | Catalyst Concentration | Peak Curing Temperature (K) |

| This compound | None | - | 466 |

| This compound | Metal Catalyst | Not specified | 405 |

| Bisphenol A dicyanate (BADCy) | Copper(II) acetylacetonate | 0.3% mass fraction | Significantly decreased researchgate.net |

| Bisphenol E dicyanate (BEDCy) | Copper(II) acetylacetonate | 0.3% mass fraction | Significantly decreased researchgate.net |

| Dicyanate ester of bisphenol E (DCBE) | [OMIm][BF₄] | 0.5 wt% | Accelerated at 150°C researchgate.net |

Alternative Curing Strategies

While thermal curing is standard, alternative methods like photo-initiation and induction heating offer distinct advantages such as faster processing, spatial control, and curing in thermally sensitive environments.

Photo-initiated polymerization, or photocuring, utilizes light to trigger the curing reaction. This method is particularly advantageous for applications requiring rapid, on-demand curing, such as in coatings and additive manufacturing. dakenchem.comgoogle.com For cyanate esters like this compound, cationic photopolymerization is a viable pathway. cas.cz

The process involves a photoinitiator that, upon exposure to actinic radiation (e.g., UV or visible light), generates an acid that initiates the cyclotrimerization of the cyanate (-OCN) groups. dakenchem.comgoogle.com Iron-arene complexes are one class of photoinitiators that generate a Lewis acid upon irradiation, which can effectively catalyze the polymerization of cyanate esters. google.com Another approach involves the use of ferrocenium (B1229745) salt photoinitiators, such as cyclopentadienyl (B1206354) fluorene (B118485) iron hexafluorophosphate, which can initiate cationic polymerization upon exposure to visible light (e.g., λmax ≈ 470 nm). cas.cz The initiation mechanism is believed to involve photolysis of the initiator, coordination with the monomer, formation of a carbonium ion, and subsequent cationic propagation. cas.cz

Dual-cure systems, which combine photocuring with thermal curing, have been developed for applications like 3D printing. google.comgoogleapis.com In these systems, a resin formulation containing this compound, a photoinitiator, and other UV-curable components (like acrylates) is first solidified into a desired shape using light. google.comgoogleapis.com This "green body" is then subjected to a thermal post-cure to complete the cyanate ester polymerization, achieving the high thermal stability characteristic of polycyanurate networks. google.com

Table 1: Example of a Dual-Cure Resin Formulation for 3D Printing

| Component | Example Material | Purpose |

|---|---|---|

| Cyanate Ester Monomer | This compound | Forms the high-temperature thermoset network. google.com |

| Photoinitiator | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Initiates radical polymerization of acrylates upon UV exposure. google.com |

| UV-curable Oligomer | Urethane diacrylate | Forms the initial radiation-cured network. google.com |

| Reactive Diluent | Trimethylolpropane triacrylate | Reduces viscosity and participates in photocuring. google.com |

Induction heating presents a rapid, non-contact method for curing polymer composites. The process relies on dispersing electrically conductive or magnetic particles within the resin matrix. When subjected to an alternating magnetic field, these particles generate heat, which initiates and propagates the polymerization of the surrounding resin. nih.govacs.orgresearchgate.net

Research has demonstrated the successful curing of this compound (often referred to by its commercial name, Primaset LECy) using magnetic iron oxide nanoparticles as an internal heat source. nih.govacs.orgresearchgate.net The nanoparticles are dispersed in the liquid monomer along with a catalyst system (e.g., copper(II) acetylacetonate and nonylphenol). researchgate.net Applying an alternating magnetic field causes the nanoparticles to heat up, providing the necessary thermal energy for the cyclotrimerization reaction to form a polycyanurate network. nih.govacs.org

Studies have shown that the conversion rates and the glass transition temperature (Tg) of the resulting polymer are comparable to those achieved through conventional oven curing when similar temperature profiles are followed. nih.govacs.org For instance, induction heating a mixture to 90°C for one hour, followed by 120°C for another hour, can drive the curing reaction to conversions of 65-70%, which may necessitate a thermal post-cure for some industrial applications. researchgate.netresearchgate.net This method allows for faster processing times and the potential to cure materials in complex shapes or in situ, where conventional heating is impractical. nih.govacs.org

Table 2: Comparison of Curing Methods for this compound with Magnetic Nanoparticles

| Curing Parameter | Induction Heating | Conventional Oven Heating |

|---|---|---|

| Heating Mechanism | Internal heating via magnetic nanoparticles in an AC field. nih.govacs.org | External convection heating. nih.gov |

| Typical Cure Cycle | 90°C for 1 hr, then 120°C for 1 hr. researchgate.net | Ramped at 5°C/min to 90°C (1 hr hold), then ramped to 110°C. researchgate.net |

| Achieved Conversion | ~65-70% (may require post-cure). researchgate.net | Comparable to induction heating. nih.gov |

| Final Glass Transition Temp. (Tg) | ~260°C (after full cure in DSC). researchgate.net | ~260°C (after full cure in DSC). researchgate.net |

Curing Behavior in Blended Systems

This compound is frequently blended with other thermosetting resins or modified with reactive diluents to tailor properties such as toughness, processing viscosity, and cost.

Blending this compound with epoxy resins or bismaleimides (BMIs) creates hybrid polymer networks with properties that can be synergistic, combining the desirable attributes of each component. wiley.comresearchgate.net

When co-cured with epoxy resins, the cyanate groups can react with the hydroxyl groups (often present in epoxy formulations or as impurities) to form cyanate-hydroxyl adducts. More significantly, the cyanate groups can co-react with epoxy groups to form oxazoline (B21484) rings, in addition to the primary cyclotrimerization reaction that forms triazine rings. researchgate.net This co-reaction can lead to a more heterogeneous network structure with improved toughness compared to pure polycyanurates.

The co-curing of this compound with bismaleimides is of great interest for creating high-performance resins that balance the thermal stability of BMIs with the toughness and processability of cyanate esters. wiley.comresearchgate.net The liquid nature of this compound allows for solvent-free, liquid processing of blends even with solid BMI monomers like 4,4′-Bismaleimidodiphenylmethane. wiley.comresearchgate.net During co-curing, the two monomers can undergo their respective homopolymerization reactions (cyclotrimerization for the cyanate ester and Michael addition polymerization for the BMI). Additionally, co-reactions can occur, leading to the formation of more complex network structures. wiley.com The presence of catalysts can influence the reaction pathways; for instance, catalysts sensitive to cyanate esters can promote their reaction at lower temperatures, potentially leading to a more phased separation of the networks if the BMI cure temperature is significantly higher. wiley.com

The viscosity of cyanate ester resins, while low for this compound, may still be too high for certain processing techniques like resin transfer molding (RTM) or when heavily filled. guidechem.comchemicalbook.com Reactive diluents are low-viscosity monomers that are added to the resin to reduce its viscosity and become part of the final cured network, thus avoiding the issues associated with volatile, non-reactive solvents. osti.gov

Allyl-modified compounds are sometimes used as reactive diluents in cyanate ester systems. researchgate.net Another strategy involves blending different cyanate ester monomers. For example, the very low viscosity bisphenol E cyanate ester (this compound) can be used as a reactive diluent for higher viscosity cyanate ester systems, such as those based on bisphenol A/novolac, to achieve a prepolymer viscosity suitable for room temperature processing. researchgate.net

In some advanced resin systems for RTM, this compound is itself a component in a multi-part blend that includes reactive diluents like o,o′-diallyl bisphenol A. evitachem.com Glycidyl methacrylate (B99206) has also been explored as a reactive diluent in cyanate ester/bismaleimide blends, where it can link the two forming networks. researchgate.netcore.ac.uk The addition of these diluents lowers the initial viscosity of the system, which can alter the curing profile by improving wetting of reinforcements and potentially lowering the onset temperature of cure, though it may also affect the final thermal and mechanical properties of the cured material. researchgate.netresearchgate.net

Structure Property Relationships in Polycyanurate Networks Derived from 1,1 Bis 4 Cyanatophenyl Ethane

Impact of Molecular Architecture on Network Formation

The journey from a monomer to a highly crosslinked, robust network is fundamentally governed by the monomer's intrinsic chemical architecture. In the case of 1,1-bis(4-cyanatophenyl)ethane, its molecular design plays a pivotal role in dictating the formation and final characteristics of the polycyanurate network.

Correlation between Monomer Structure and Crosslink Density

The crosslink density, a measure of the number of cross-links per unit volume, is a critical parameter that dictates many of the final properties of a thermoset polymer. In polycyanurate networks, this is directly related to the functionality of the monomer and the efficiency of the cyclotrimerization reaction. For difunctional monomers like this compound, the theoretical crosslink density is high due to the formation of a dense network of triazine rings.

The degree of cure, or conversion, directly impacts the achieved crosslink density. As the curing process progresses, the density of the partially cured resin has been observed to decrease. researchgate.net This is attributed to the "locked-in" unoccupied volume within the network at higher conversions. researchgate.net The final crosslink density is a key determinant of the material's mechanical strength and thermal stability.

| Property | This compound (LECy) | 2,2-Bis(4-cyanatophenyl)propane (BADCy) | Silicon-containing analogue of Bisphenol A (SiMCy) |

| Ease of Cure | Intermediate | Lower | Highest |

| Density Change with Conversion | Decreases | Decreases | Smaller Decrease |

This table illustrates the relative ease of cure and the change in density with increasing conversion for polycyanurate networks derived from different dicyanate ester monomers. researchgate.net

Influence of Backbones (e.g., Ethane-bridged vs. Isopropylidene-bridged)

The nature of the bridging group between the two cyanatophenyl units in the monomer has a profound effect on the flexibility of the resulting polymer network and, consequently, its properties. A comparative analysis of this compound, with its ethane (B1197151) bridge, and 2,2-bis(4-cyanatophenyl)propane (the monomer for BADCy resin), featuring an isopropylidene bridge, reveals significant differences.

The ethane bridge in this compound is considered to be more flexible than the bulkier isopropylidene bridge in the bisphenol A-derived counterpart. This increased flexibility can influence the curing kinetics and the final network architecture. researchgate.net The lower steric hindrance around the core bonds in the ethane-bridged monomer facilitates easier curing compared to the isopropylidene-bridged monomer. researchgate.net

Elucidation of Thermomechanical Response

The thermomechanical behavior of a polycyanurate network, particularly its response to temperature and mechanical stress, is a direct consequence of its molecular architecture. Understanding these relationships is crucial for designing materials with tailored performance characteristics for specific applications.

Analysis of Glass Transition Temperature in Relation to Network Structure

The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more rubbery state. In polycyanurate networks, the Tg is strongly influenced by the crosslink density and the flexibility of the polymer backbone.

For fully cured networks, the Tg is a reflection of the monomer's core flexibility. The polycyanurate derived from this compound typically exhibits a high glass transition temperature, indicative of a highly crosslinked and rigid network. mdpi.com When comparing with other dicyanate esters, the flexibility of the bridging group plays a significant role. The more flexible ethane bridge in this compound results in a slightly lower Tg compared to the more rigid isopropylidene bridge in its bisphenol A counterpart. researchgate.net

| Monomer | Fully Cured Glass Transition Temperature (Tg) |

| This compound (LECy) | 291 °C |

| 2,2-Bis(4-cyanatophenyl)propane (BADCy) | 298 °C |

| Silicon-containing analogue of Bisphenol A (SiMCy) | 274 °C |

This table presents the fully cured glass transition temperatures for polycyanurate networks derived from different dicyanate ester monomers, highlighting the influence of the monomer's core flexibility. researchgate.net

Modulating Mechanical Performance through Network Design (e.g., Elastic Moduli)

The mechanical properties of a polycyanurate network, such as its stiffness (elastic modulus) and strength, are directly governed by the network's structure. A higher crosslink density generally leads to a higher elastic modulus and greater strength.

| Polycyanurate Derived From | Simulated Young's Modulus of Elasticity |

| This compound | ~31.11 GPa |

| 2,2-Bis(4-cyanatophenyl)propane | Lower than this compound |

| 1,3-Bis(4-cyanatophenyl-1-(1-methylethylidene))benzene | ~14.33 GPa |

This table provides a comparison of the simulated Young's modulus for polycyanurate networks derived from different monomers, indicating the superior stiffness of the network from this compound. plu.mx

Investigation of Dielectric Performance and its Structural Modulators

Polycyanurate resins are highly valued in the electronics industry for their excellent dielectric properties, namely a low dielectric constant (Dk) and a low dissipation factor (Df). guidechem.com These properties are crucial for applications in high-frequency circuits and advanced packaging materials.

The low dielectric constant of polycyanurates stems from the low polarity of the triazine ring formed during curing and the symmetric nature of the crosslinked network. The structure of the monomer, particularly the backbone, plays a significant role in modulating these dielectric properties. The relatively non-polar nature of the ethane bridge in this compound contributes to the low dielectric constant of the resulting polycyanurate network.

Factors that can influence the dielectric properties include the presence of polar groups, moisture absorption, and the frequency of the applied electric field. The low moisture absorption of polycyanurate networks derived from this compound helps to maintain stable dielectric performance even in humid environments. Research has shown that cyanate (B1221674) esters, in general, offer superior dielectric performance compared to many other thermosetting polymers like epoxies. electronics.org

| Resin Type | Dielectric Constant (Dk) Range | Dissipation Factor (Df) Range |

| Dicyclopentadiene Cyanate Ester | 2.70 – 2.80 | 0.0040 – 0.0050 |

| Brominated Bisphenol A Epoxy | 3.5 – 3.6 | 0.0200 – 0.0250 |

This table provides a general comparison of the dielectric properties of a type of cyanate ester with a common epoxy resin, illustrating the superior dielectric performance of cyanate esters. electronics.org

Factors Influencing Low Dielectric Constant and Loss

Furthermore, the specific architecture of the this compound monomer contributes to a higher free volume within the cured network. The presence of the ethylidene bridge between the phenyl rings introduces a degree of conformational flexibility and steric hindrance that prevents dense chain packing. This increased free volume reduces the number of polarizable groups per unit volume, which in turn lowers the dielectric constant. It is postulated that this high free volume, in conjunction with the presence of relatively weak dipoles in the polycyanurate structure, contributes to these low loss properties. researchgate.net

The degree of cure also plays a critical role. A higher degree of conversion of the cyanate ester groups into triazine rings leads to a reduction in the concentration of polar, unreacted cyanate groups, thereby decreasing the dielectric loss. Any residual, unreacted cyanate groups can contribute to increased dielectric loss, particularly at higher frequencies, due to their ability to orient in an applied electric field.

Strategies for Optimizing Dielectric Properties in Polycyanurate Networks

Several strategies can be employed to further reduce the dielectric constant and loss of polycyanurate networks based on this compound, making them suitable for advanced electronic applications such as high-frequency printed circuit boards.

Another strategy involves the modification of the polymer network to create a looser cross-linked structure . By co-polymerizing this compound with other monomers that increase the distance between cross-links, the cross-link density can be reduced. This leads to a decrease in the number of polarizable groups per unit volume and can facilitate a more complete cure by reducing steric hindrance, thus minimizing the concentration of residual polar cyanate groups.

Fluorination of the monomer backbone is a well-established method for lowering the dielectric constant of polymers. The introduction of fluorine atoms can reduce the electronic polarizability of the molecule and increase free volume due to the larger size of fluorine compared to hydrogen. While not specifically detailed for this compound in the provided context, this remains a viable theoretical strategy.

Mechanisms Governing Flame Retardancy and Thermal Stability

Polycyanurate networks derived from this compound are known for their excellent thermal stability and inherent flame retardancy. These properties are a direct consequence of the chemical structure of the cured network and its behavior at elevated temperatures.

Pathways of Thermal Degradation in Polycyanurate Networks

The thermal decomposition of polycyanurate networks, including those derived from this compound, is a multi-step process. The high thermal stability is attributed to the robust, cross-linked network of triazine rings formed during curing.

The initial stages of thermal degradation, occurring at temperatures between 400°C and 450°C, involve hydrocarbon chain scission and further cross-linking, with negligible mass loss. This is followed by the primary decomposition step at around 450°C, which is characterized by the decyclization of the triazine rings. This ring-opening process liberates volatile decomposition products.

Analysis of the pyrolysis gases from a polycyanurate based on this compound (often referred to by the trade name AroCy L-10) reveals the presence of substituted benzenes and phenols. The specific nature of these volatile products is dependent on the linking group between the aromatic rings in the original monomer.

Char Yield Analysis and Structural Correlations

A key factor in the flame retardancy of polycyanurate networks is their ability to form a protective layer of carbonaceous char upon exposure to high temperatures. This char acts as a thermal barrier, insulating the underlying material from the heat source and reducing the evolution of flammable volatile compounds.

The char yield is strongly correlated with the aromatic content of the polymer. Polymers with a higher proportion of aromatic structures in their backbone tend to produce a greater amount of char upon pyrolysis. The formation of thermally stable cross-links and ring structures during degradation contributes to high char formation. dtic.mil For polycyanurates, the solid residue after pyrolysis increases with the aromatic content of the monomer. The char incorporates a significant portion of the nitrogen and oxygen from the original polymer structure.

The aromatic content of this compound can be calculated based on its molecular formula, C₁₆H₁₂N₂O₂. The molar mass of the aromatic portion (two C₆H₄ groups) is 152.18 g/mol , and the total molar mass is 264.28 g/mol . This gives an aromatic content of approximately 57.6%. This significant aromatic character contributes to its good char-forming tendency.

Below is a data table illustrating the relationship between the structure of various cyanate ester monomers and their resulting char yields.

| Monomer Name | Monomer Structure | Aromatic Content (%) | Char Yield at 800°C (%) |

| This compound (LECy) | Two phenyl rings linked by an ethylidene group | 57.6 | ~40-50 |

| 2,2-Bis(4-cyanatophenyl)propane (BADCy) | Two phenyl rings linked by an isopropylidene group | 54.3 | ~30-40 |

| Phenol (B47542) Novolac Cyanate Ester | Multiple phenyl rings in a novolac structure | Higher | Higher |

Note: The char yield values are approximate and can vary depending on the specific curing conditions and the atmosphere in which the thermal analysis is conducted.

This data demonstrates that a higher aromatic content in the monomer leads to a higher char yield in the resulting polycyanurate network, which is a key factor in its excellent flame retardancy and thermal stability.

Modification Strategies for Enhanced Performance of 1,1 Bis 4 Cyanatophenyl Ethane Based Systems

Polymer Blending Approaches

Blending 1,1-Bis(4-cyanatophenyl)ethane with other polymers is an effective method to tailor its properties. This approach can lead to the formation of co-cured networks, semi-interpenetrating polymer networks (semi-IPNs), or full interpenetrating polymer networks (IPNs), resulting in materials with synergistic properties.

The combination of cyanate (B1221674) esters and epoxy resins is a well-established strategy to create hybrid systems with a balanced property profile. The epoxy resin enhances the toughness and flexibility of the cured material, while the cyanate ester contributes to improved moisture resistance and high adhesion. google.com When cured together, these resins can form an interpenetrating cross-linked network, offering properties superior to either of the individual components. google.com

The hydroxyl groups present in many epoxy resin systems can have a catalytic effect on the cyclotrimerization of the cyanate ester's cyanate (-OCN) groups, leading to lower curing temperatures and improved processability. expresspolymlett.com This reaction can also lead to the formation of oxazoline (B21484) structures. researchgate.net The copolymerization of cyanate esters with epoxy resins provides significant flexibility in designing materials with specific thermal and mechanical characteristics. nih.gov However, while toughness and processability are generally improved, the addition of epoxy can sometimes compromise the glass transition temperature (Tg), thermal stability, and dielectric properties compared to the pure cyanate ester resin. expresspolymlett.com

Research on hybrid systems incorporating inorganic nanomaterials like double-decker-shaped polyhedral silsesquioxane (DDSQ) has shown that these nanoparticles can further enhance the nano-reinforcement effect, increase the crosslinking of the structure, and improve thermal stability. nih.gov

| Blend Composition | Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Key Findings |

| Cyanate Ester / Epoxy | Lowered due to catalytic effect of hydroxyl groups expresspolymlett.com | Can be compromised with epoxy addition expresspolymlett.com | Improved toughness and processability expresspolymlett.com |

| Epoxy / DDSQ-OCN (1/1) | - | 166 nih.gov | Rigid inorganic DDSQ nanoparticles enhance nano-reinforcement nih.gov |

| Epoxy / BADCy (1/1) | - | - | Lower char yield compared to DDSQ-OCN blend after 24h at 250°C nih.gov |

Bismaleimide (BMI) resins are known for their exceptional thermal and oxidative stability, but they are also inherently brittle. Blending with cyanate esters like this compound, which possesses greater toughness, is a common strategy to overcome this limitation. core.ac.uk These blends can form interpenetrating polymer networks (IPNs) that exhibit synergistic improvements in both thermomechanical and thermo-oxidative properties. labpartnering.orgresearchgate.net

The low viscosity of this compound at room temperature makes it an excellent reactive diluent for improving the processability of often solid and high-melting BMI resins. core.ac.uk The resulting cured IPNs can achieve high glass transition temperatures (Tg) and enhanced thermal stability, making them suitable for high-temperature applications in the aerospace sector. labpartnering.orgresearchgate.net The toughness of the final thermoset can be significantly improved compared to pure BMI, while largely maintaining the high Tg. core.ac.uk Studies have shown that blending can drastically reduce the melting and curing onset temperatures of the BMI component. researchgate.net

| Blend System | Key Property Enhancements | Application Focus |

| LECY / BMI | Improved processability, enhanced fracture toughness, high Tg (~300°C) core.ac.uk | High-temperature composites labpartnering.org |

| BCY / BMIX (1:1 mol ratio) | Reduced melting and curing temperatures, better thermal stability than individual polymers researchgate.net | High-temperature structural applications researchgate.net |

| CE / BMI / DBA | Formation of IPNs, enabling lower cure temperatures tandfonline.comtandfonline.com | Aerospace and microelectronics tandfonline.comtandfonline.com |

Blending with other functional oligomers, such as ethynyl-terminated imide oligomers, has also been explored. expresspolymlett.combuaa.edu.cn These blends can form IPNs with significantly improved properties. For instance, incorporating a 30% weight of an ethynyl-terminated imide oligomer into a bisphenol A dicyanate resin increased the glass transition temperature, thermal decomposition temperature, tensile strength, and impact strength. buaa.edu.cn The incorporation of these oligomers can also catalyze the trimerization of the cyanate groups, leading to reduced curing temperatures and shorter gel times, which is beneficial for processing. expresspolymlett.combuaa.edu.cn

Nanoparticle Integration and Functionalization

The incorporation of inorganic nanofillers is a powerful technique to enhance the physical properties of this compound-based polymers, creating nanocomposites with superior performance.

The addition of nanoparticles can significantly improve the thermomechanical properties of the cyanate ester matrix. researchgate.net The effectiveness of the reinforcement depends on the type of nanoparticle, its concentration, and its dispersion within the polymer.

Silica (B1680970) (SiO₂): The integration of silica nanoparticles, often through a sol-gel method, can have a substantial positive impact on the dynamic, thermal, and mechanical properties of cyanate ester resins. aip.orgresearchgate.net Remarkably, the most significant improvements are often observed at very low silica contents (e.g., 0.1 wt.%), where the glass transition temperature (Tg) and modulus can increase by as much as 50°C and 60%, respectively. aip.org At these low concentrations, subnanometric silica junctions are chemically incorporated into the polymer network, whereas at higher concentrations (2-10 wt.%), the formation of silica nanoclusters can have a negative impact. aip.org Functionalized silica nanoparticles have also been shown to improve both mechanical properties and thermal stability compared to the pure resin. doi.org

Alumina (B75360) (Al₂O₃): Alumina nanoparticles are effective in tailoring the thermomechanical properties of cyanate ester adhesives. researchgate.net They have been shown to have a catalytic effect on the curing process of bisphenol E cyanate ester, which is attributed to the hydroxyl groups on their surface and the Lewis acidity of γ-phase alumina. researchgate.net This catalytic action can alter the cure reaction mechanism. researchgate.net

Carbon Nanotubes (CNTs): The incorporation of CNTs into cyanate ester resins can lead to improvements in mechanical properties. However, achieving good dispersion and strong interfacial bonding is critical. dntb.gov.uamdpi.com

Iron Oxide (Fe₂O₃): Iron oxide nanoparticles can be used to create robust magnetic polymer nanocomposites. utk.edu Their incorporation can influence the curing process and enhance thermal stability. utk.edu In some cases, the presence of unmodified iron oxide nanoparticles can act as a catalyst for thermal degradation, a phenomenon that can be mitigated by surface functionalization. utk.edu

| Nanofiller | Loading | Key Improvement(s) | Mechanism/Observation |

| Silica (SiO₂) | 0.1 wt.% | Tg increased by 50°C, Modulus increased by 60% aip.org | Formation of subnanometric silica nodes in the polymer network aip.orgresearchgate.net |

| Alumina (Al₂O₃) | Various | Catalytic effect on curing, tailored thermomechanical properties researchgate.netresearchgate.net | Lewis acidity and surface hydroxyl groups accelerate cure researchgate.net |

| Iron Oxide (Fe₂O₃) | 10-25 wt.% | Increased thermal stability (with functionalization) utk.edu | Passivation of particle surface prevents catalytic degradation utk.edu |

| Graphene Oxide (GO) | up to 1 wt.% | Increased flexural strength, impact strength, and char yield dtic.mil | Good dispersion and interaction with the matrix dtic.mil |

A significant challenge in creating high-performance nanocomposites is preventing the agglomeration of nanoparticles and ensuring strong bonding between the nanoparticles and the polymer matrix. rroij.com Surface functionalization is a key strategy to address these issues. rroij.com

Influence on Rheological Properties and Mechanical Performance of Nanocomposites

The introduction of nanoparticles into a this compound matrix is a key strategy for developing nanocomposites with tailored rheological and mechanical properties. The type, size, and surface chemistry of the nanoparticles play a crucial role in determining the final performance of the composite material.

The processing characteristics of the resin, particularly its viscosity and curing behavior, are significantly influenced by the presence of nanoparticles. Studies on bisphenol E cyanate ester (BECy), another name for this compound, have shown that nanoparticles such as alumina and silica can alter the cure kinetics. Alumina nanoparticles, for instance, have been observed to have a catalytic effect on the curing process of BECy. This is attributed to the hydroxyl groups on the alumina surface and the Lewis acidity of its γ-phase, which can change the reaction mechanism.

The mechanical performance of this compound-based nanocomposites is also markedly improved. The addition of nano-silicon nitride (nano-Si3N4) to a bisphenol E cyanate ester (BCE) resin system, for example, has been shown to increase both impact and flexural strength. Specifically, the impact strength of a nano-Si3N4/epoxidized silane/BCE composite was reported to be 15.7 kJ/m², an increase of approximately 56% compared to the pure BCE resin. mdpi.com The flexural strength of the same composite reached 114.2 MPa, representing a 21% improvement. mdpi.com These enhancements are generally attributed to the high surface area of the nanoparticles, which allows for efficient stress transfer from the polymer matrix to the reinforcement.

| Nanoparticle | Matrix System | Property | Observation |

| Alumina | Bisphenol E Cyanate Ester (BECy) | Cure Kinetics | Catalytic effect, potential change in reaction mechanism. |

| Silica | Bisphenol E Cyanate Ester (BECy) | Cure Kinetics | Less catalytic effect compared to alumina. |

| Nano-Si3N4 | Bisphenol E Cyanate Ester (BCE) | Impact Strength | Increased by ~56% to 15.7 kJ/m². mdpi.com |

| Nano-Si3N4 | Bisphenol E Cyanate Ester (BCE) | Flexural Strength | Increased by ~21% to 114.2 MPa. mdpi.com |

Chemical Functionalization and Structural Tailoring of this compound

Beyond the incorporation of fillers, direct chemical modification of the this compound molecule offers a powerful route to fine-tune the properties of the resulting polymer network. Strategies such as ortho-methylation, the introduction of phosphorus-containing groups, and the integration of oligomeric spacers have been explored to enhance specific performance characteristics.

Effects of Ortho-Methylation on Network Properties and Water Uptake

A significant challenge for many high-performance polymers is their susceptibility to moisture absorption, which can degrade their mechanical and electrical properties, particularly in humid environments. Ortho-methylation of this compound (commercially known as LECy) has been demonstrated as an effective strategy to mitigate this issue.

By introducing a methyl group ortho to each cyanate group on the aromatic rings, a steric hindrance effect is created. This steric hindrance is believed to inhibit the interaction of water molecules with the polar cyanurate oxygen atoms within the crosslinked network. Research has shown that this modification can lead to a substantial reduction in moisture uptake, with decreases of up to 50% observed in ortho-methylated polycyanurate networks compared to their non-methylated counterparts. researchgate.netnist.gov This reduction in water absorption becomes particularly significant as the curing process approaches completion. researchgate.net

While ortho-methylation is highly effective at reducing water uptake, it also influences the thermal properties of the polymer. The addition of these methyl groups has been found to decrease the dry glass transition temperature (Tg) by 50–60 °C at a given degree of conversion. researchgate.net This trade-off between reduced moisture sensitivity and a lower Tg is a critical consideration in the design of materials for specific applications.

| Modification | Base Monomer | Effect on Water Uptake | Effect on Glass Transition Temperature (Tg) |

| Ortho-methylation | This compound (LECy) | Up to 50% reduction. researchgate.netnist.gov | Decrease of 50-60 °C at a given conversion. researchgate.net |

Incorporating Phosphorus-Containing Moieties for Performance Enhancement

To improve the flame retardancy of this compound-based systems, phosphorus-containing moieties can be chemically incorporated into the polymer network. A common approach involves the use of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives. These phosphorus compounds can be reacted with the cyanate ester or with an epoxy resin in a blended system to create a flame-retardant thermoset.

Studies on blends of this compound (LECy) and diglycidyl ether of bisphenol A (DGEBA) epoxy have investigated the effects of two reactive flame retardants: DOPO and poly(m-phenylene methylphosphonate) (PMP). The incorporation of these phosphorus-containing compounds directly impacts the thermal decomposition behavior of the resulting polymer.

Thermogravimetric analysis (TGA) has shown that the addition of DOPO to LECy/epoxy blends leads to a linear decrease in the onset of decomposition temperature. Conversely, the introduction of PMP has been found to improve the char yield of the blends by as much as 24% compared to the baseline epoxy/cyanate ester system. An increased char yield is desirable for flame retardancy as it forms a protective barrier that can slow down the combustion process. The choice between different phosphorus-containing flame retardants allows for a tailored approach to thermal stability and fire resistance, though often with a trade-off in the initial decomposition temperature.

| Flame Retardant | Base System | Effect on Onset Decomposition Temperature | Effect on Char Yield |

| DOPO | LECy/DGEBA Epoxy Blend | Linear decrease. | Reduced by 24% compared to baseline. |

| PMP | LECy/DGEBA Epoxy Blend | - | Improved by 24% compared to baseline. |

Design of Oligomeric Spacers for Modulating Properties

The inherent brittleness of highly crosslinked cyanate ester networks can be a limiting factor in some applications. To address this, oligomeric spacers can be introduced into the structure of the cyanate ester monomer to increase flexibility and toughness. This approach involves synthesizing longer-chain monomers where the terminal cyanate groups are separated by a flexible or semi-flexible oligomeric unit.

While specific research on the incorporation of oligomeric spacers directly into this compound is not widely documented in the provided context, studies on analogous systems, such as those based on bisphenol A dicyanate, have demonstrated the viability of this strategy. For example, the synthesis of an oligomeric cyanate ester with a multiple aromatic ether-containing spacer has been shown to influence the mechanical properties of the resulting polymer. researchgate.net The introduction of such spacers can lead to materials with greater toughness compared to their short-chain, rigid counterparts.

Furthermore, the concept of using oligomeric modifiers extends to inorganic-organic hybrid systems. Polyhedral oligomeric silsesquioxanes (POSS) are cage-like molecules that can be functionalized and incorporated into polymer networks. The addition of amino-functionalized POSS to cyanate ester resins has been shown to significantly increase the glass transition temperature (by 45-55 °C) and the storage modulus of the material. nist.gov These POSS moieties act as nanoscale oligomeric crosslinkers, altering the network structure and enhancing thermomechanical properties. This indicates that the principle of using oligomeric spacers, both organic and inorganic, is a promising avenue for modulating the properties of cyanate ester systems.

Advanced Characterization Methodologies in 1,1 Bis 4 Cyanatophenyl Ethane Research

Spectroscopic Analysis of Curing and Network Evolution

Spectroscopic techniques are invaluable for real-time, in-situ monitoring of the chemical changes that occur during the curing of 1,1-Bis(4-cyanatophenyl)ethane. These methods allow for the tracking of functional group conversion and the formation of the crosslinked network structure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the curing reaction of this compound. The primary chemical reaction during curing is the cyclotrimerization of the cyanate (B1221674) ester (-OCN) functional groups to form stable triazine rings. This process can be quantitatively followed by monitoring changes in the infrared spectrum.

The key spectral feature for this analysis is the characteristic stretching vibration of the -OCN group, which appears in the region of 2270-2235 cm⁻¹. As the curing reaction proceeds, the intensity of this peak diminishes. Concurrently, new absorption bands corresponding to the formation of the triazine ring appear, typically around 1560 cm⁻¹ and 1360 cm⁻¹. By normalizing the decreasing -OCN peak intensity to an internal reference peak that remains unchanged during the reaction (e.g., a C-H stretching vibration), the extent of the reaction, or conversion, can be calculated as a function of time and temperature. This data is crucial for developing kinetic models of the curing process.

Table 1: Key FTIR Absorption Bands for Monitoring the Cure of this compound

| Wavenumber (cm⁻¹) | Assignment | Change During Curing |

|---|---|---|

| 2270-2235 | -OCN stretching | Decreases |

| 1560 | Triazine ring vibration | Increases |

| 1360 | Triazine ring vibration | Increases |

While less common than FTIR for cyanate ester cure monitoring, UV-Vis and luminescence (fluorescence and phosphorescence) spectroscopy can offer complementary insights. The electronic transitions within the aromatic rings of the this compound monomer and the developing polymer network can be probed with these techniques.

During curing, changes in the conjugation and electronic environment of the chromophores can lead to shifts in the UV-Vis absorption spectrum. For instance, the formation of the triazine rings and the increasing crosslink density can alter the absorption characteristics.

Luminescence spectroscopy can be particularly sensitive to the local environment and molecular mobility. As the curing progresses, the viscosity of the resin increases, restricting molecular motion. This can lead to changes in the fluorescence and phosphorescence intensity and lifetime. For some cyanate esters, strong luminescence has been observed to develop during the reaction, with the emission intensity first increasing and then decreasing as the network becomes fully formed. These changes can be correlated with the degree of cure.

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in characterizing thermosetting polymers like the one derived from this compound. They provide critical data on the energetics of the curing reaction, the glass transition temperature of the cured material, and its thermal stability.

Differential Scanning Calorimetry (DSC) is a primary technique for studying the curing kinetics of this compound. In a DSC experiment, the heat flow to or from a sample is measured as a function of temperature or time. The curing reaction of cyanate esters is exothermic, and the heat released is directly proportional to the extent of the reaction.

By performing DSC scans at different heating rates (dynamic scans) or at a constant temperature (isothermal scans), the total heat of reaction (ΔH) can be determined, which corresponds to 100% conversion. The rate of heat evolution (dH/dt) at any point is proportional to the reaction rate. From this data, kinetic parameters such as the activation energy (Ea) and the reaction order (n) can be calculated using various models, such as the Kissinger or Ozawa methods for dynamic scans and autocatalytic models for isothermal scans. For this compound, the activation energy has been reported to be in the range of 60-70 kJ/mol.

Furthermore, DSC is used to determine the glass transition temperature (Tg) of the cured polymer. The Tg is a critical property that defines the upper service temperature of the material. It is observed as a step-like change in the heat capacity in the DSC thermogram. The Tg of the fully cured polymer from this compound is typically high, often exceeding 250°C.

Table 2: Typical DSC Data for the Curing of this compound

| Parameter | Typical Value |

|---|---|

| Onset of Exotherm (°C) | ~150-200 |

| Peak of Exotherm (°C) | ~250-280 |

| Total Heat of Reaction (ΔH) (J/g) | ~350-450 |

| Activation Energy (Ea) (kJ/mol) | 60-70 |

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the cured this compound polymer. In a TGA experiment, the mass of a sample is monitored as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of weight loss versus temperature.

From the TGA curve, several key parameters can be determined, including the onset temperature of decomposition (Td), which indicates the temperature at which the material begins to degrade. The temperature of maximum decomposition rate and the char yield (the percentage of material remaining at high temperatures) are also important indicators of thermal stability. The high thermal stability of the polycyanurate network formed from this compound is a key performance characteristic, with decomposition temperatures often exceeding 400°C.

Table 3: Representative TGA Data for Cured this compound in a Nitrogen Atmosphere

| Parameter | Temperature (°C) |

|---|---|

| Onset of Decomposition (5% weight loss) | >400 |

| Temperature of Maximum Decomposition Rate | ~450 |

Dynamic Mechanical Analysis (DMA/DMTA)

Dynamic Mechanical Analysis (DMA), also known as Dynamic Mechanical Thermal Analysis (DMTA), is a highly sensitive technique for characterizing the viscoelastic properties of the cured this compound network. In a DMA experiment, a small oscillatory stress or strain is applied to a sample, and the resulting strain or stress is measured. This allows for the determination of the storage modulus (E'), the loss modulus (E''), and the damping factor (tan δ) as a function of temperature.

Storage Modulus (E'): This represents the elastic response of the material and is a measure of its stiffness. For the cured polymer, E' is high in the glassy state (below Tg) and decreases significantly as the material passes through the glass transition to the rubbery state.

Loss Modulus (E''): This represents the viscous response of the material and is related to the energy dissipated as heat. The peak of the loss modulus curve is often used to determine the glass transition temperature.

Tan Delta (tan δ): This is the ratio of the loss modulus to the storage modulus (E''/E'). The peak in the tan δ curve is another common and sensitive indicator of the glass transition temperature.

DMA provides a more detailed picture of the glass transition than DSC and can also reveal secondary transitions (β, γ relaxations) related to localized molecular motions within the crosslinked network.

Table 4: Illustrative DMA Data for Cured this compound

| Property | Value in Glassy State (e.g., at 50°C) | Value at Tg | Value in Rubbery State (e.g., at 300°C) |

|---|---|---|---|

| Storage Modulus (E') | High (e.g., 2-4 GPa) | Inflection point | Low (e.g., 10-50 MPa) |

| Loss Modulus (E'') | Low | Peak | Low |

Assessment of Viscoelastic Properties and Thermomechanical Response

Dynamic Mechanical Analysis (DMA) is a fundamental technique for assessing the viscoelastic properties of cured this compound resins. DMA measures the storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response, of a material as a function of temperature and frequency. The ratio of the loss modulus to the storage modulus, known as tan δ, provides insight into the damping characteristics of the material.

Simulated Mechanical Properties of this compound Polycyanurate

| Property | Simulated Value |

|---|---|

| Young's Modulus of Elasticity | 31.11 GPa |

The thermomechanical response of these resins reveals two distinct glass transitions when incorporated into sequential full-interpenetrating polymer networks with polyurethane, indicating complex phase behavior. capes.gov.br

Correlating Storage Modulus and Glass Transition Temperature

The glass transition temperature (Tg) is a critical parameter for thermosetting resins, marking the transition from a rigid, glassy state to a more rubbery state. DMA is a highly sensitive method for determining the Tg, which can be identified as the peak of the tan δ curve or from the onset of the drop in the storage modulus. tainstruments.compbipolymer.com

For polycyanurates derived from this compound, molecular dynamics simulations have been used to estimate the glass transition temperature. While experimental values can vary based on cure state and measurement conditions, the simulated Tg provides a valuable theoretical benchmark. It is important to note that these calculated values can be slightly overestimated compared to empirical data due to the idealized "perfect" nature of the simulated network. plu.mx

Glass Transition Temperature of this compound Polycyanurate

| Method | Glass Transition Temperature (Tg) |

|---|---|

| Molecular Dynamics Simulation | Overestimated relative to empirical data |

The correlation between the storage modulus and the glass transition temperature is direct: as the temperature approaches the Tg, the storage modulus experiences a significant decrease, signifying the material's loss of stiffness.

Microscopic and Structural Characterization

Transmission Electron Microscopy (TEM) for Nanoparticle Dispersion

The incorporation of nanoparticles into this compound resins is a common strategy to enhance their mechanical and functional properties. Achieving a uniform dispersion of these nanoparticles within the polymer matrix is crucial for realizing the desired improvements. Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the degree of nanoparticle dispersion at the nanoscale. researchgate.net

While specific TEM micrographs for nanoparticle-filled this compound are not widely published, studies on similar cyanate ester resins, such as those based on Bisphenol A dicyanate (BADCy) and PT-15, demonstrate the utility of this technique. dntb.gov.uabepress.com In these studies, TEM is used to assess the distribution of nanoparticles, identify areas of agglomeration, and understand the morphology of the nanocomposite. For example, in research on BADCy resin, TEM was used to characterize the size and structure of prepared resin nanoparticles. dntb.gov.ua Another study on PT-15 cyanate ester composites utilized TEM to confirm the molecular dispersion of polyhedral oligomeric silsesquioxanes (POSS) macromers within the resin network. bepress.com These examples highlight the methodological approach that is directly applicable to the study of nanocomposites based on this compound.

X-ray Diffraction for Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For the this compound monomer, which can exist in a crystalline or semi-crystalline state, XRD would be employed to elucidate its crystal lattice parameters, identify the arrangement of molecules within the crystal, and confirm the phase purity of the material. sdstate.edu

Currently, there is a lack of publicly available XRD data specifically detailing the crystal structure of this compound. However, the principles of single-crystal X-ray diffraction are well-established for providing unequivocal information about the solid-state structure of chemical compounds. sdstate.edu Such an analysis would provide precise interatomic distances, bond angles, and other geometric parameters of the molecule in its crystalline form.

Rheological Studies of Monomer and Resin Systems

The rheological behavior of this compound is a critical factor in its processing, particularly for applications such as resin transfer molding (RTM) and filament winding where a low viscosity is advantageous. chemicalbook.com The monomer is known to be a low-viscosity liquid upon gentle heating. guidechem.com

Detailed rheological studies that characterize the viscosity of the pure monomer as a function of temperature and the evolution of its viscoelastic properties during curing are essential for optimizing processing cycles. While comprehensive data for the pure monomer is limited, a reference correlation for the viscosity of a structurally related compound, ethane-1,2-diol, has been developed over a wide range of temperatures and pressures, showcasing the type of detailed analysis that is beneficial. nih.gov

The following table presents a summary of key compounds mentioned in this article.

Degradation and Environmental Stability Studies of 1,1 Bis 4 Cyanatophenyl Ethane Networks

Thermal and Thermo-oxidative Degradation Mechanisms